2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline
Description
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family, characterized by a fused indole-quinoxaline core. Its structure features bromine atoms at the 2- and 4-positions, a butyl chain at the 5-position, and propoxy groups at the 8- and 9-positions. These substituents confer distinct electronic and steric properties, influencing its biological and physicochemical behavior.
Properties
Molecular Formula |
C24H27Br2N3O2 |
|---|---|
Molecular Weight |
549.3 g/mol |
IUPAC Name |
7,9-dibromo-6-butyl-2,3-dipropoxyindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H27Br2N3O2/c1-4-7-8-29-23-16(11-15(25)12-17(23)26)22-24(29)28-19-14-21(31-10-6-3)20(30-9-5-2)13-18(19)27-22/h11-14H,4-10H2,1-3H3 |
InChI Key |
HVZXEEDPWIJBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2Br)Br)C3=NC4=CC(=C(C=C4N=C31)OCCC)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline typically involves multi-step organic reactions One common method includes the bromination of a precursor indoloquinoxaline compound using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted indoloquinoxalines.
Scientific Research Applications
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The bromine atoms and functional groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electrochemical Properties: The 4-methoxyphenyl derivative exhibits the highest HOMO energy (-5.2 eV) and lowest band gap (2.7 eV), making it suitable for optoelectronic applications.
- Cytotoxicity : Halogenated derivatives (e.g., 9-fluoro with CF₃/Cl/Br) show enhanced cytotoxicity, suggesting bromine in the target compound may similarly improve anticancer activity .
- Antiviral Activity : B-220’s efficacy against herpesviruses highlights the scaffold’s versatility; the target compound’s propoxy groups may improve pharmacokinetics for antiviral applications .
Physicochemical Properties
- Solubility : Propoxy groups may counterbalance bromine’s hydrophobicity, improving aqueous solubility relative to fully halogenated analogs .
Biological Activity
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered interest for its potential biological activities. This article explores the compound's synthesis, characterization, and biological activity, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline typically involves multi-step organic reactions. The initial steps include the formation of the indole and quinoxaline moieties through condensation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that indoloquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures to 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline demonstrate potent inhibitory effects on human cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) .
In vitro studies reported IC50 values ranging from 0.01 to 0.06 μg/mL for certain derivatives against these cell lines, indicating a strong anticancer potential compared to standard drugs like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Antimicrobial Activity
The antimicrobial efficacy of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline has also been investigated. Similar quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1 summarizes the minimum inhibitory concentrations (MIC) of various quinoxaline derivatives against selected bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline | Staphylococcus aureus | 16 |
| Escherichia coli | 8 | |
| Bacillus subtilis | 16 | |
| Proteus vulgaris | 32 |
These findings suggest that this class of compounds could serve as potential leads in developing new antimicrobial agents.
Case Studies
- Anticancer Screening : In a study evaluating various quinoxaline derivatives for their anticancer properties, several compounds were tested against human cancer cell lines. The results indicated that those with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : Another study focused on synthesizing a series of substituted quinoxalines and evaluating their antimicrobial properties. The results showed that certain derivatives displayed broad-spectrum activity against multiple bacterial strains with MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
